molecular formula C14H18BrNO3 B12638022 (R)-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate

(R)-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate

Cat. No.: B12638022
M. Wt: 328.20 g/mol
InChI Key: VALHGPROCVGXAB-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a bromophenyl ketone derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate stands out due to its specific structural features, such as the tert-butyl and bromophenyl groups, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.

Biological Activity

(R)-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate, with the CAS number 1247884-66-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrNO3. The compound features a tert-butyl group, a carbamate moiety, and a 4-bromophenyl substituent, which may influence its biological properties.

While specific mechanisms for this compound are not extensively documented, similar carbamate derivatives have been shown to interact with various biological targets:

  • Enzyme Inhibition : Carbamates are known to inhibit enzymes such as acetylcholinesterase, which could suggest potential neuroactive properties.
  • Antiviral Activity : Some structurally related compounds have demonstrated antiviral activity against viruses like SARS-CoV-2, indicating that (R)-tert-butyl carbamate derivatives might exhibit similar effects through inhibition of viral replication mechanisms.

Antiviral Activity

Recent studies have focused on the antiviral potential of similar compounds. For instance, a study evaluated several analogues against human coronaviruses and identified compounds with micromolar activity against SARS-CoV-2. Although specific data for this compound is lacking, its structural similarities suggest possible antiviral properties.

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound A7.4446
Compound B3.3>100>30

Table 1: Summary of antiviral activity from related studies.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. Preliminary assessments indicate that certain analogues exhibit low cytotoxicity at high concentrations, which is promising for therapeutic applications.

Case Studies

  • Synthesis and Characterization : A study reported the synthesis of related carbamate derivatives and their characterization through X-ray crystallography. The findings suggested that modifications in the structure could significantly impact biological activity.
  • Preclinical Trials : In preclinical settings, compounds similar to this compound have shown efficacy in reducing viral loads in infected cell lines, paving the way for further exploration in clinical settings.

Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-3-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,18)

InChI Key

VALHGPROCVGXAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C=O

Origin of Product

United States

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